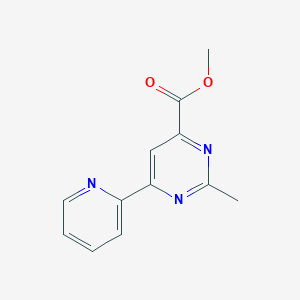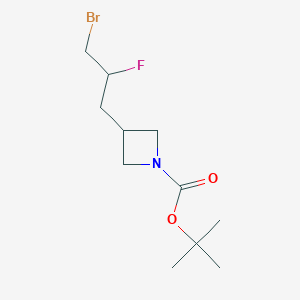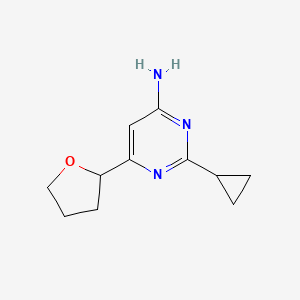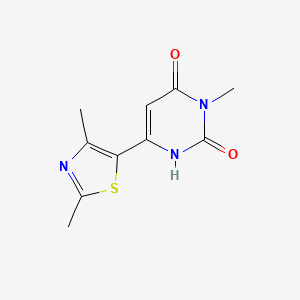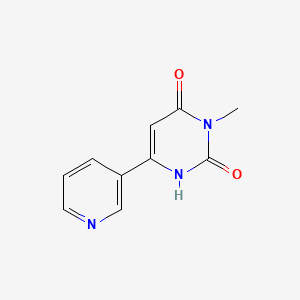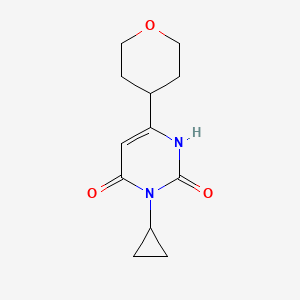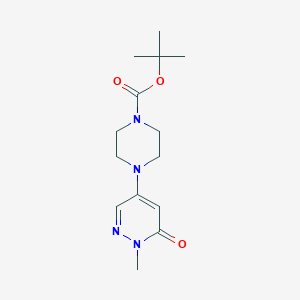
tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate, otherwise known as TB4, is an organic compound that has been studied for its various scientific applications. It has been used in laboratories for a variety of experiments, as well as for research in fields such as biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
TB4 has been used in scientific research in a variety of fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, to study the effects of drugs on the body, and to study the effects of environmental toxins on the body. It has also been used to study the effects of hormones on the body, as well as to study the effects of gene expression.
Wirkmechanismus
TB4 has been found to act as an antagonist of certain receptors in the body, such as the G protein-coupled receptors. By binding to these receptors, TB4 can inhibit the activity of certain hormones and other signaling molecules, thus modulating the body's response to a variety of stimuli.
Biochemische Und Physiologische Effekte
TB4 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose, and to inhibit the activity of certain hormones, such as the hormone responsible for stimulating the release of insulin. Additionally, TB4 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TB4 in laboratory experiments has several advantages, such as its high solubility in water, its low cost, and its high stability in solution. Additionally, TB4 has been found to be relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to the use of TB4 in laboratory experiments, such as its low potency and its slow rate of absorption.
Zukünftige Richtungen
There are a variety of potential future directions for TB4 research. For example, TB4 could be studied further for its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, TB4 could be studied further for its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, TB4 could be studied further for its potential use in the development of novel drugs or drug delivery systems. Finally, TB4 could be studied further for its potential use as a biomarker for various diseases or conditions.
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-17(6-8-18)11-9-12(19)16(4)15-10-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTHGJGAZUSQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



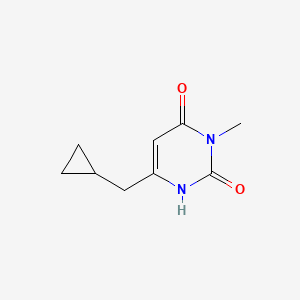
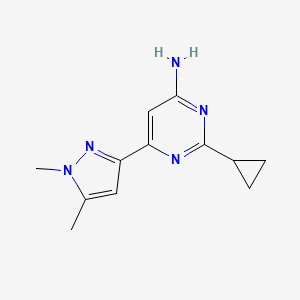
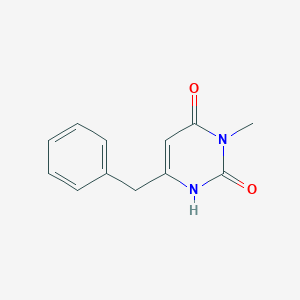
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)


